Brilaroxazine hydrochloride

Dopamine D2 Receptor Receptor Binding Affinity Atypical Antipsychotic

6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride (CAS 1708960-04-6), also known as brilaroxazine hydrochloride or RP5063, is an investigational small-molecule atypical antipsychotic. It functions as a multimodal serotonin (5-HT) and dopamine (DA) receptor modulator, exhibiting partial agonist activity at D2, D3, D4, 5-HT1A, and 5-HT2A receptors, and antagonist activity at 5-HT2B, 5-HT6, and 5-HT7 receptors.

Molecular Formula C22H26Cl3N3O3
Molecular Weight 486.8 g/mol
CAS No. 1708960-04-6
Cat. No. B610569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrilaroxazine hydrochloride
CAS1708960-04-6
SynonymsRP5063 Hydrochloride;  RP 5063 Hydrochloride;  RP-5063 Hydrochloride;  RP5063 HCl;  RP 5063 HCl;  RP-5063 HCl; 
Molecular FormulaC22H26Cl3N3O3
Molecular Weight486.8 g/mol
Structural Identifiers
InChIInChI=1S/C22H25Cl2N3O3.ClH/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20;/h3-7,14H,1-2,8-13,15H2,(H,25,28);1H
InChIKeyGMTQOJSRMVAFIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Brilaroxazine Hydrochloride (RP5063) CAS 1708960-04-6: An Investigational Serotonin-Dopamine Modulator for Preclinical and Clinical Research Procurement


6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride (CAS 1708960-04-6), also known as brilaroxazine hydrochloride or RP5063, is an investigational small-molecule atypical antipsychotic . It functions as a multimodal serotonin (5-HT) and dopamine (DA) receptor modulator, exhibiting partial agonist activity at D2, D3, D4, 5-HT1A, and 5-HT2A receptors, and antagonist activity at 5-HT2B, 5-HT6, and 5-HT7 receptors . The compound has advanced to Phase 3 clinical development for the treatment of schizophrenia .

Why Brilaroxazine Hydrochloride (RP5063) CAS 1708960-04-6 Cannot Be Substituted by Structurally Similar Aripiprazole Derivatives


Despite a shared 2,3-dichlorophenylpiperazine pharmacophore, brilaroxazine (RP5063) is not a simple aripiprazole analog and cannot be interchanged with aripiprazole, brexpiprazole, or cariprazine in research applications . Substitution would invalidate experimental outcomes due to quantitatively distinct receptor binding affinities, divergent functional activity profiles at key serotonin receptors, and a unique preclinical behavioral signature, particularly the absence of catalepsy in rodent models . Procurement decisions must therefore be guided by the specific quantitative evidence presented below.

Quantitative Differentiation of Brilaroxazine Hydrochloride (RP5063) CAS 1708960-04-6 Against Aripiprazole, Brexpiprazole, Cariprazine, and Lumateperone


Dopamine D2 Receptor Binding Affinity (Ki) vs. Aripiprazole, Brexpiprazole, and Cariprazine

Brilaroxazine (RP5063) demonstrates a binding affinity (Ki) for the dopamine D2 receptor of 0.11 nM . This represents approximately 3.1-fold higher affinity than aripiprazole (Ki = 0.34 nM), 2.7-fold higher than brexpiprazole (Ki = 0.30 nM), and 4.5-fold higher than cariprazine (Ki = 0.49 nM) . The significantly lower Ki value for brilaroxazine indicates stronger binding at human D2 receptors, which may translate to distinct pharmacological effects at equivalent concentrations.

Dopamine D2 Receptor Receptor Binding Affinity Atypical Antipsychotic

Serotonin 5-HT2A Receptor Binding Affinity (Ki) vs. Cariprazine and Lumateperone

Brilaroxazine exhibits a 5-HT2A receptor binding affinity (Ki) of 5.1 nM, which is approximately 3.7-fold lower (i.e., less potent binding) than cariprazine (Ki = 18.8 nM) but approximately 9.4-fold higher than lumateperone (Ki = 0.54 nM) . This intermediate 5-HT2A affinity positions brilaroxazine uniquely between the very low 5-HT2A affinity of cariprazine and the extremely high affinity of lumateperone, suggesting a distinct balance of D2/5-HT2A receptor engagement.

5-HT2A Receptor Serotonin Receptor Binding

Serotonin 5-HT2B Receptor Antagonist Affinity (Ki) vs. Brexpiprazole

Brilaroxazine demonstrates antagonist activity at the serotonin 5-HT2B receptor with a binding affinity (Ki) of 0.34 nM, which is approximately 5.6-fold higher than brexpiprazole (Ki = 1.9 nM) . The 5-HT2B receptor is associated with cardiac valvulopathy risk, making this differential affinity relevant for safety profiling and mechanistic studies.

5-HT2B Receptor Antagonist Cardiovascular Safety

Absence of Catalepsy in Rodent Models vs. Haloperidol and Aripiprazole

In rodent behavioral assays, brilaroxazine did not produce catalepsy at doses up to 30 mg/kg, contrasting with the robust cataleptic response observed with haloperidol and aripiprazole . Catalepsy in rodents is a preclinical predictor of extrapyramidal symptoms (EPS) liability in humans. The absence of catalepsy with brilaroxazine provides a quantifiable behavioral differentiation from first-generation antipsychotics and some second-generation agents.

Catalepsy Extrapyramidal Symptoms Preclinical Safety

Phase 2 PANSS Reduction vs. Placebo and Aripiprazole

In a 28-day Phase 2 double-blind RCT, brilaroxazine 15 mg demonstrated a mean PANSS total score reduction of -8.82 points versus placebo (p=0.021), while aripiprazole 15 mg showed a non-significant difference of +2.09 points versus placebo (p=0.556) . Brilaroxazine 50 mg achieved a -7.8 point reduction versus placebo (p=0.016). This direct head-to-head comparison provides quantitative clinical differentiation from aripiprazole under identical trial conditions.

PANSS Schizophrenia Clinical Efficacy Phase 2 Trial

Long-Term PANSS Reduction in Phase 3 Open-Label Extension

In a one-year open-label extension of the Phase 3 RECOVER trial, brilaroxazine produced sustained, dose-dependent reductions in PANSS total scores: -15.2 points (15 mg), -18.6 points (30 mg), and -20.8 points (50 mg) from baseline . Pooled data showed a mean PANSS reduction of -18.6 points (p<0.0001) across all doses. This demonstrates durable efficacy over a clinically relevant timeframe, a critical parameter for translational research and long-term preclinical study design.

PANSS Long-Term Efficacy Phase 3 Trial Schizophrenia

Recommended Research Applications for Brilaroxazine Hydrochloride (RP5063) CAS 1708960-04-6 Based on Quantitative Evidence


Preclinical Studies Requiring High D2 Affinity and Minimal Catalepsy Liability

Based on its 0.11 nM D2 Ki and absence of catalepsy in rodent models at doses up to 30 mg/kg , brilaroxazine is the preferred tool compound for investigating D2-mediated antipsychotic effects without the confounding motor suppression seen with haloperidol or aripiprazole. This profile is particularly valuable in behavioral assays requiring intact locomotor function, such as cognition testing or social interaction paradigms.

Long-Term Schizophrenia Models Requiring Sustained Efficacy

The Phase 3 RECOVER open-label extension demonstrated sustained PANSS reductions of -15.2 to -20.8 points over one year , confirming brilaroxazine's utility in chronic disease models. For researchers designing long-term preclinical studies of schizophrenia (e.g., 6–12 month treatment paradigms in genetic or pharmacological models), brilaroxazine offers a clinically validated efficacy trajectory that supports extended dosing regimens.

Comparator Studies Assessing Differential 5-HT2A Pharmacology

With a 5-HT2A Ki of 5.1 nM, brilaroxazine occupies a unique intermediate position between cariprazine (18.8 nM) and lumateperone (0.54 nM) . This makes it an essential reference compound for studies dissecting the contribution of 5-HT2A receptor engagement to antipsychotic efficacy and side effect profiles. Researchers comparing the pharmacological spectrum of D2/5-HT2A modulators should include brilaroxazine to represent this intermediate affinity class.

In Vitro Receptor Profiling Panels for Novel Antipsychotic Discovery

Brilaroxazine's well-characterized binding profile across D2 (0.11 nM), D3 (0.14 nM), D4 (24 nM), 5-HT1A (1.5 nM), 5-HT2A (5.1 nM), 5-HT2B (0.34 nM), 5-HT6 (antagonist), and 5-HT7 (2.7 nM antagonist) receptors makes it an ideal positive control or reference standard for in vitro receptor screening panels. Its multi-target profile provides a benchmark for evaluating the selectivity and polypharmacology of novel chemical entities in early-stage antipsychotic drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Brilaroxazine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.